molecular formula C6H5BrN4 B2582895 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine CAS No. 89581-42-0

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine

Cat. No.: B2582895
CAS No.: 89581-42-0
M. Wt: 213.038
InChI Key: RXKRYWWDMKVXNZ-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system containing both triazole and pyrimidine rings, with a bromine atom at the 6th position and a methyl group at the 5th position. It has the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction typically takes place in dry toluene at 140°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.

    Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds to form more complex heterocycles.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.

    Solvents: Dry toluene or other aprotic solvents are typically used to facilitate these reactions.

    Temperature: Reactions are often carried out at elevated temperatures (e.g., 140°C) to ensure completion.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield an amino derivative of the triazolopyrimidine.

Scientific Research Applications

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its fused triazole and pyrimidine rings provide a versatile scaffold for the development of novel therapeutic agents.

Properties

IUPAC Name

6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-4-5(7)2-11-6(10-4)8-3-9-11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKRYWWDMKVXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89581-42-0
Record name 6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
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